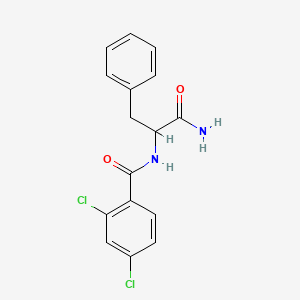![molecular formula C12H12ClN3O3S B4420904 methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4420904.png)
methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Übersicht
Beschreibung
Methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. In fungi and bacteria, it has been shown to inhibit the biosynthesis of ergosterol and peptidoglycan, respectively, which are essential components of their cell membranes. In plants, it has been demonstrated to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on target organisms. In fungi and bacteria, it has been demonstrated to cause membrane disruption, leading to cell death. In plants, it has been shown to inhibit the growth and development of roots and shoots, leading to stunted growth and eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments, including its potent activity against a wide range of organisms, its relatively low toxicity, and its ease of synthesis. However, its limitations include its potential for non-specific binding and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One potential area of research is the development of more potent and selective derivatives of this compound for use as antifungal, antibacterial, and herbicidal agents. Another area of research is the exploration of its potential as a precursor for the synthesis of novel functional materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives for various applications.
Wissenschaftliche Forschungsanwendungen
Methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antifungal and antibacterial activity against a wide range of pathogens. In agriculture, it has been demonstrated to possess strong herbicidal activity against various weeds. In material science, it has been explored for its potential use as a precursor for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
methyl 2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-18-9-4-3-7(13)5-8(9)11-14-12(16-15-11)20-6-10(17)19-2/h3-5H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVXWGIGXLMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4420825.png)
![5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4420832.png)
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420842.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4420845.png)
![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420857.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420864.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)


![1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4420896.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4420901.png)
![5-{[(1-allyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420915.png)